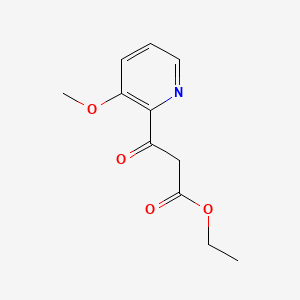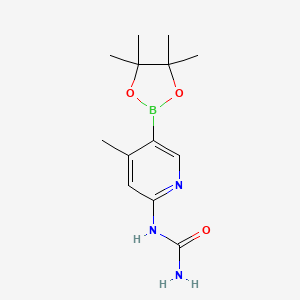
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically involves heating p-cresol and tert-butyl alcohol with phosphoric acid as a catalyst. The reaction mixture is then neutralized with sodium hydroxide, washed with water, and purified by distillation and recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced by reacting p-cresol with isobutylene in the presence of sulfuric acid. The reaction mixture is neutralized, and the crude product is purified by dissolving it in ethanol, filtering, and drying .
化学反应分析
Types of Reactions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学研究应用
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is used as a stabilizer in pharmaceuticals to enhance the shelf life of drugs.
Industry: It is used as an additive in fuels, lubricants, and polymers to prevent oxidation and degradation.
作用机制
The primary mechanism of action of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is its ability to act as an antioxidant. It inhibits the oxidation of other molecules by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. This compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative stress .
相似化合物的比较
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is often compared with other antioxidants such as:
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Uniqueness
- Stability : this compound is more stable under high temperatures compared to BHA and BHT .
- Solubility : It has better solubility in organic solvents compared to propyl gallate .
- Cost : It is more cost-effective than BHA .
Similar Compounds
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
属性
CAS 编号 |
1219805-92-1 |
|---|---|
分子式 |
C15H24O |
分子量 |
244.502 |
IUPAC 名称 |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD |
InChI 键 |
NLZUEZXRPGMBCV-FQMMTBMSSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


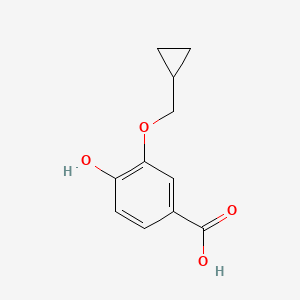
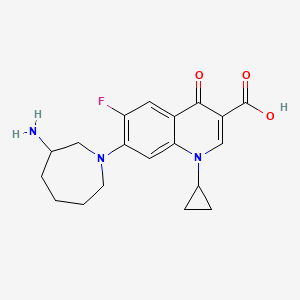
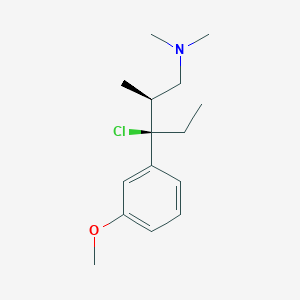
![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)
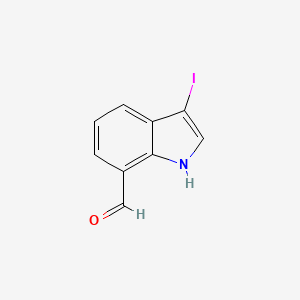
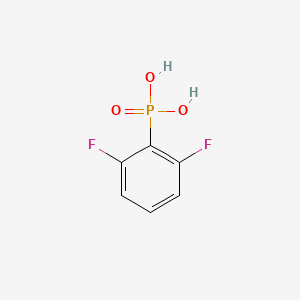
![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)
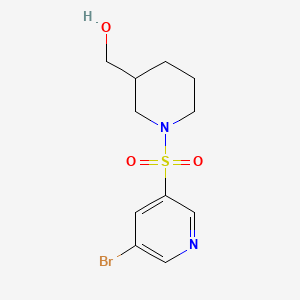
![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)
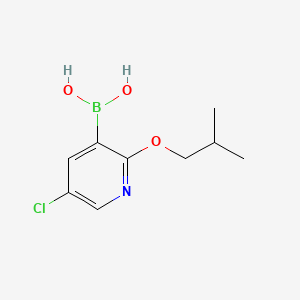

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)
